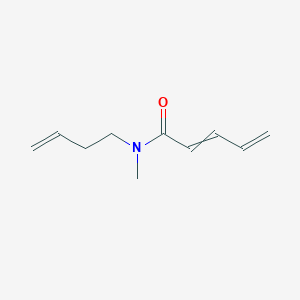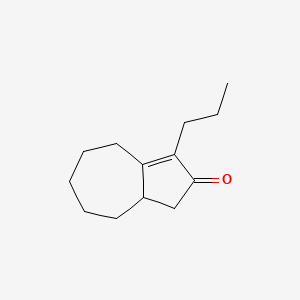
3-Propyl-4,5,6,7,8,8a-hexahydroazulen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-4,5,6,7,8,8a-hexahydroazulen-2(1H)-one: is an organic compound that belongs to the class of azulenones Azulenones are known for their unique bicyclic structure, which consists of fused five- and seven-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-4,5,6,7,8,8a-hexahydroazulen-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of cycloaddition reactions, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology Medicine : Research might explore its potential as a pharmaceutical intermediate or active ingredient. Industry : The compound could be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Propyl-4,5,6,7,8,8a-hexahydroazulen-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds: : Other azulenones, such as 1,2,3,4-tetrahydroazulen-5-one and 4,5,6,7-tetrahydroazulen-2-one. Uniqueness : The unique structural features and functional groups of 3-Propyl-4,5,6,7,8,8a-hexahydroazulen-2(1H)-one may confer specific reactivity and properties that distinguish it from similar compounds.
Properties
CAS No. |
89506-50-3 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-propyl-4,5,6,7,8,8a-hexahydro-1H-azulen-2-one |
InChI |
InChI=1S/C13H20O/c1-2-6-12-11-8-5-3-4-7-10(11)9-13(12)14/h10H,2-9H2,1H3 |
InChI Key |
RGMSWCPHUSOQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCCCC2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


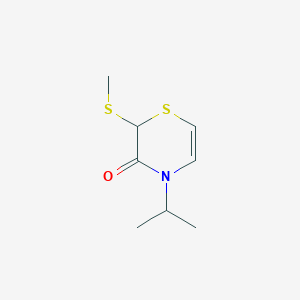
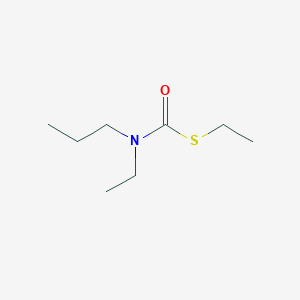
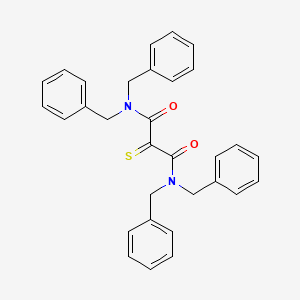
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
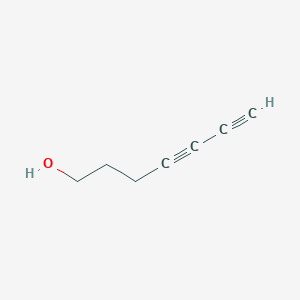
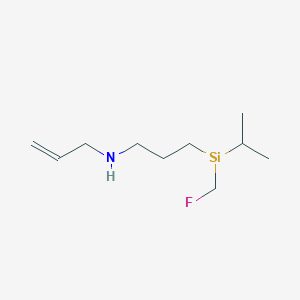
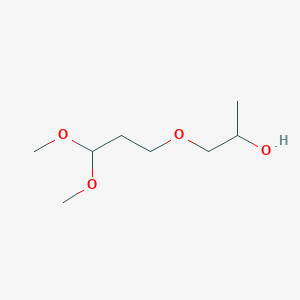
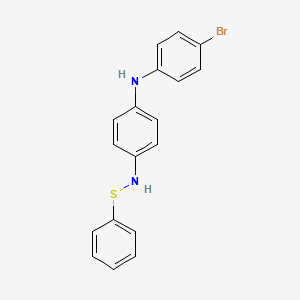
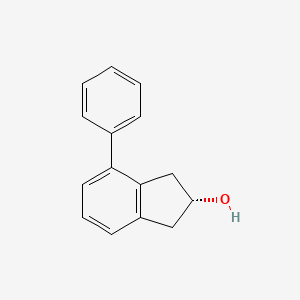
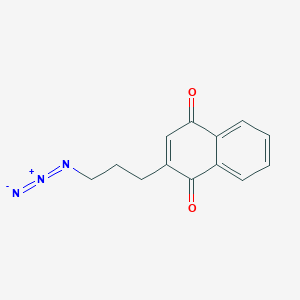
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)

